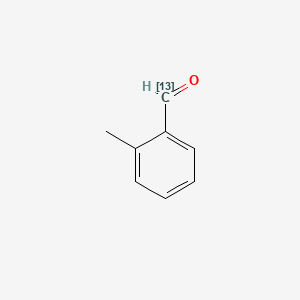
o-Tolualdehyde-13C1 (carbonyl-13C)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Tolualdehyde-13C1 (carbonyl-13C): is an isotopically labeled compound where the carbonyl carbon is enriched with the carbon-13 isotope. This compound is a derivative of o-Tolualdehyde, which is an aromatic aldehyde with the molecular formula C8H8O. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolualdehyde-13C1 (carbonyl-13C) typically involves the introduction of the carbon-13 isotope into the carbonyl group of o-Tolualdehyde. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the form of reagents or starting materials. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.
Industrial Production Methods: Industrial production of o-Tolualdehyde-13C1 (carbonyl-13C) involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: o-Tolualdehyde-13C1 (carbonyl-13C) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: o-Toluic acid
Reduction: o-Tolyl alcohol
Substitution: Various substituted o-Tolualdehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Tolualdehyde-13C1 (carbonyl-13C) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the movement and transformation of the carbonyl carbon during reactions.
Biology: In biological research, o-Tolualdehyde-13C1 (carbonyl-13C) is used to study metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling helps in identifying and quantifying intermediates and products in complex biological systems.
Medicine: The compound is used in medical research to study drug metabolism and pharmacokinetics. The carbon-13 label allows for precise tracking of the compound’s distribution and transformation in the body.
Industry: In industrial applications, o-Tolualdehyde-13C1 (carbonyl-13C) is used in the development and testing of new materials and chemical processes. The isotopic labeling provides valuable information on the behavior and stability of compounds under various conditions.
Wirkmechanismus
The mechanism of action of o-Tolualdehyde-13C1 (carbonyl-13C) involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The carbon-13 isotope provides a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the detailed mechanisms of these reactions.
Vergleich Mit ähnlichen Verbindungen
o-Tolualdehyde: The non-labeled version of the compound.
p-Tolualdehyde: A positional isomer with the aldehyde group in the para position.
m-Tolualdehyde: A positional isomer with the aldehyde group in the meta position.
Uniqueness: o-Tolualdehyde-13C1 (carbonyl-13C) is unique due to the presence of the carbon-13 isotope in the carbonyl group. This isotopic labeling provides distinct advantages in research applications, allowing for precise tracking and analysis of the compound in various chemical and biological systems. The carbon-13 label enhances the sensitivity and resolution of NMR spectroscopy, making it a valuable tool for studying complex reaction mechanisms and pathways.
Eigenschaften
Molekularformel |
C8H8O |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
2-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i6+1 |
InChI-Schlüssel |
BTFQKIATRPGRBS-PTQBSOBMSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[13CH]=O |
Kanonische SMILES |
CC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)

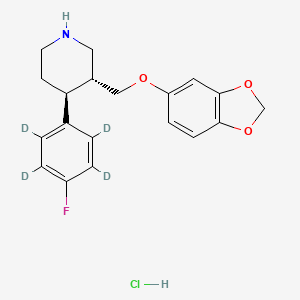
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

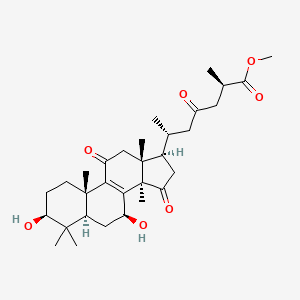
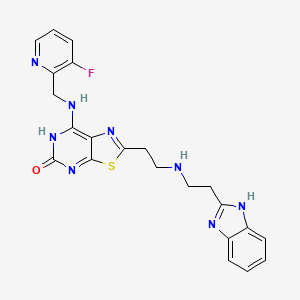
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
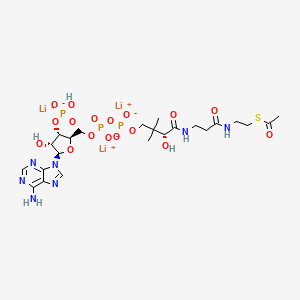
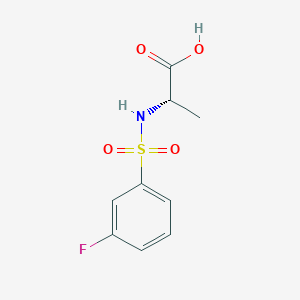
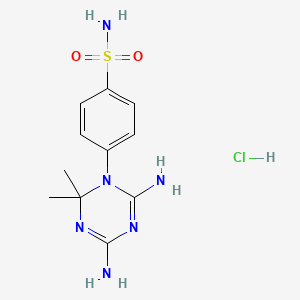
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
